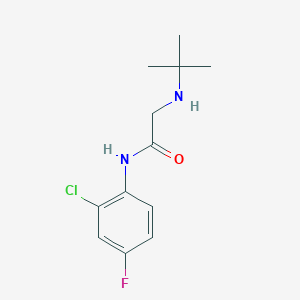
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylamino group and a 2-chloro-4-fluorophenyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide typically involves the following steps:
Formation of the tert-butylamino group: This can be achieved by reacting tert-butylamine with an appropriate acyl chloride or anhydride.
Introduction of the 2-chloro-4-fluorophenyl group: This step involves the reaction of a 2-chloro-4-fluoroaniline derivative with an acylating agent to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
化学反応の分析
Types of Reactions
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or amide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Inhibition or Activation: Modulation of biochemical pathways by inhibiting or activating key enzymes or proteins.
類似化合物との比較
Similar Compounds
- 2-(tert-butylamino)-N-(2-chlorophenyl)acetamide
- 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide
- 2-(tert-butylamino)-N-(2,4-dichlorophenyl)acetamide
Uniqueness
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C12H16ClFN2O |
|---|---|
分子量 |
258.72 g/mol |
IUPAC名 |
2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C12H16ClFN2O/c1-12(2,3)15-7-11(17)16-10-5-4-8(14)6-9(10)13/h4-6,15H,7H2,1-3H3,(H,16,17) |
InChIキー |
KGXJXTHZYCQJGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(=O)NC1=C(C=C(C=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


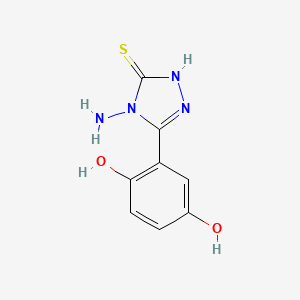

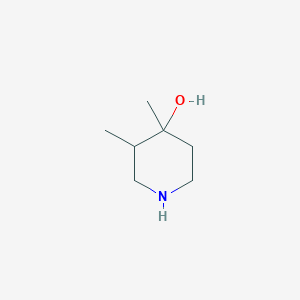

![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
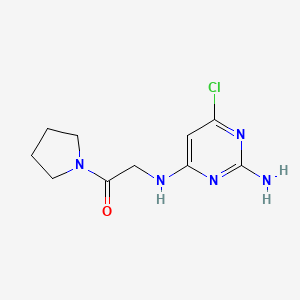
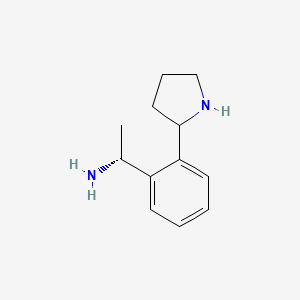
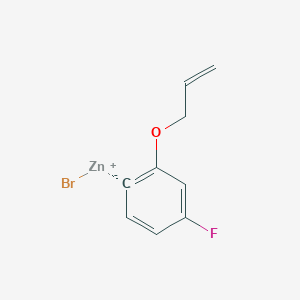
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
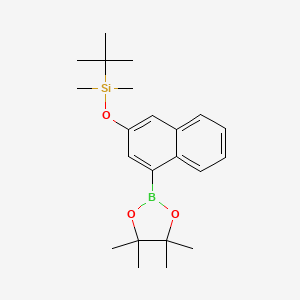
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
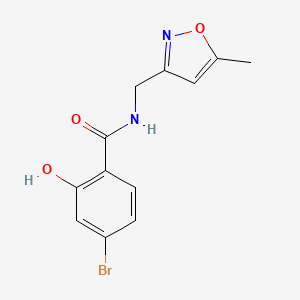
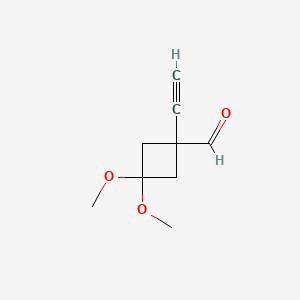
![n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B14900308.png)
